molecular formula C10H15NO3 B2709744 [(4,4-Dimethyl-2,6-dioxocyclohexyl)methylene](methyl)ammoniumolate CAS No. 338399-44-3

[(4,4-Dimethyl-2,6-dioxocyclohexyl)methylene](methyl)ammoniumolate

Cat. No. B2709744
CAS RN: 338399-44-3
M. Wt: 197.234
InChI Key: NZQFJDBNSOOVFT-IZZDOVSWSA-N
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Description

Molecular Structure Analysis

The molecular structure of (4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate is characterized by a six-membered ring and two aliphatic ketones . The molecule contains a total of 29 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Scientific Research Applications

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized a series of compounds related to “(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate” that showed significant antimicrobial activity. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The most potent compounds in this study displayed higher activity compared to reference drugs, highlighting their potential as novel antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Corrosion Inhibition

Kıcır et al. (2016) investigated a compound with structural similarities to “(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate” for its application as a corrosion inhibitor for steel. This compound demonstrated superior stability and higher inhibition efficiency against steel corrosion in acidic environments, indicating its potential in protecting metal surfaces (Kıcır, Tansuğ, Erbil, & Tüken, 2016).

Synthesis of Novel Organic Compounds

Research by Li et al. (2009) explored the iron-catalyzed oxidative reactions of compounds related to “(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate” for the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl derivatives. These compounds were further utilized to obtain bipyrazoles and substituted 1,4-dihydropyridine, demonstrating the versatility of these reactions in organic synthesis (Li, He, Guo, Li, Zhao, & Li, 2009).

Electrochemical Applications

Sato et al. (2004) reported on the electrochemical properties of novel ionic liquids derived from quaternary ammonium salts, which are structurally related to “(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate”. These ionic liquids showed promising applications in electric double-layer capacitors (EDLCs), characterized by wide potential windows and high ionic conductivity. This highlights their potential use in energy storage technologies (Sato, Masuda, & Takagi, 2004).

These studies collectively illustrate the broad range of applications for compounds related to “(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate” in scientific research, spanning from antimicrobial agents and corrosion inhibitors to the synthesis of novel organic compounds and applications in electrochemical devices. The diversity of these applications underscores the importance of such compounds in advancing various fields of science and technology.

properties

IUPAC Name

1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2)4-8(12)7(6-11(3)14)9(13)5-10/h6-7H,4-5H2,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQFJDBNSOOVFT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C=[N+](C)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(C(=O)C1)/C=[N+](\C)/[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4,4-Dimethyl-2,6-dioxocyclohexyl)methylene](methyl)ammoniumolate

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